4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups and a piperazine ring substituted with a methylpyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might begin with the reaction of 4,6-dimethoxypyrimidine with a suitable piperazine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy groups or to modify the piperazine ring.
Substitution: The methoxy groups can be substituted with other functional groups like halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could result in halogenated or aminated derivatives .
Scientific Research Applications
4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and pyrimidine moiety are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethoxy-2-(phenyl(piperazin-1-yl)methyl)pyrimidine
Uniqueness
4,6-Dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the 4-methylpyrimidinyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20N6O2 |
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Molecular Weight |
316.36 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H20N6O2/c1-11-4-5-16-14(17-11)20-6-8-21(9-7-20)15-18-12(22-2)10-13(19-15)23-3/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
BXELRBYASPNTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC |
Origin of Product |
United States |
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